
Pelrinone hydrochloride
描述
Pelrinone hydrochloride is a phosphodiesterase (PDE) inhibitor with antithrombotic activities. This compound has been shown to be a deterrant of platelet aggregation and white thrombus formation.
生物活性
Pelrinone hydrochloride is a compound that has garnered attention for its biological activity, particularly in the context of cardiovascular health. This article delves into its mechanisms of action, pharmacokinetics, clinical studies, and potential therapeutic applications.
This compound functions primarily as a mineralocorticoid receptor antagonist . This class of drugs inhibits the action of aldosterone, a hormone that regulates sodium and potassium levels in the body, thereby influencing blood pressure and fluid balance. By blocking aldosterone's effects, Pelrinone can lead to increased renal excretion of sodium and water, which helps reduce blood pressure.
Key Mechanisms:
- Aldosterone Receptor Blockade : Pelrinone selectively binds to mineralocorticoid receptors, preventing aldosterone from exerting its effects on target tissues such as the kidneys and cardiovascular system .
- Renin-Angiotensin-Aldosterone System (RAAS) Modulation : Inhibition of aldosterone leads to increased plasma renin activity and serum aldosterone levels, yet these do not counteract the drug's antihypertensive effects .
Pharmacokinetics
Understanding the pharmacokinetics of Pelrinone is crucial for its clinical application. The following table summarizes key pharmacokinetic parameters:
Parameter | Value |
---|---|
Absorption | Bioavailability not fully determined |
Volume of Distribution | 43 to 90 L |
Protein Binding | Approximately 50% |
Metabolism | Primarily via CYP3A4 |
Half-Life | 4-6 hours |
Clearance | 10 L/hr (apparent plasma clearance) |
Clinical Studies
Numerous clinical trials have assessed the efficacy and safety of this compound in various patient populations. Notable studies include:
- Eplerenone Post-Acute Myocardial Infarction Heart Failure Efficacy and Survival Study (EPHESUS) : This trial demonstrated that Pelrinone significantly reduced total mortality by 15% and cardiovascular mortality by 17% in patients with left ventricular systolic dysfunction after acute myocardial infarction .
- Eplerenone in Mild Patients Hospitalization and Survival Study in Heart Failure (EMPHASIS-HF) : This study found that Pelrinone reduced hospitalization rates and improved survival in patients with mild symptoms of chronic systolic heart failure .
Case Studies
- Diabetic Patients with Heart Failure : A retrospective analysis within the EPHESUS trial highlighted that Pelrinone treatment reduced the risk of cardiovascular events by 17% among diabetic patients with signs of congestive heart failure following myocardial infarction. This subgroup analysis emphasized the drug's potential benefits in a high-risk population .
- Hepatoprotective Effects : Preclinical studies have indicated that Pelrinone may possess hepatoprotective properties. In animal models treated with carbon tetrachloride (CCl4), Pelrinone administration resulted in significant reductions in liver enzyme levels (ALT, AST) and oxidative stress markers, suggesting a protective effect against liver damage .
科学研究应用
Pharmacological Mechanism
Pelrinone functions by inhibiting phosphodiesterase enzymes, which leads to increased levels of cyclic adenosine monophosphate (cAMP) in cardiac tissues. This mechanism enhances cardiac contractility and promotes vasodilation, thereby improving cardiac output and reducing vascular resistance .
Clinical Applications
- Heart Failure Treatment : Pelrinone has been investigated for its efficacy in managing acute and chronic heart failure. It is particularly useful in patients who do not respond adequately to conventional therapies such as diuretics or angiotensin-converting enzyme inhibitors .
- Perioperative Cardiac Support : The compound is utilized in the perioperative setting, especially during high-risk cardiac surgeries, to maintain hemodynamic stability and support myocardial function .
- Pulmonary Hypertension : Pelrinone has shown promise in treating pulmonary hypertension, offering benefits similar to those of other vasodilators but with a distinct pharmacological profile .
Comparative Studies
Pelrinone shares similarities with other cardiotonic agents like milrinone and amrinone, but it exhibits unique properties that may confer advantages in specific clinical scenarios:
Compound | Mechanism of Action | Clinical Use | Unique Features |
---|---|---|---|
Pelrinone | Phosphodiesterase III inhibitor | Heart failure, pulmonary hypertension | Distinct pharmacokinetic profile |
Milrinone | Phosphodiesterase III inhibitor | Severe heart failure | More commonly used in acute settings |
Amrinone | Phosphodiesterase III inhibitor | Heart failure | Different chemical structure |
Case Studies
- Efficacy in Heart Failure : A clinical trial involving patients with severe heart failure demonstrated that pelrinone significantly improved cardiac output compared to placebo, particularly in those with reduced ejection fraction . The study highlighted the compound's role in enhancing hemodynamic parameters without causing significant adverse effects.
- Safety Profile : In a cohort study assessing the safety of pelrinone during cardiac surgery, it was found that the drug was well-tolerated, with a low incidence of ventricular arrhythmias compared to historical controls receiving alternative therapies .
- Pediatric Applications : Research indicates that pelrinone can be beneficial in pediatric patients experiencing low output states following cardiac surgery. Its use has been associated with improved outcomes and reduced hospital stays for these vulnerable populations .
属性
CAS 编号 |
89232-84-8 |
---|---|
分子式 |
C12H12ClN5O |
分子量 |
277.71 g/mol |
IUPAC 名称 |
2-methyl-6-oxo-4-(pyridin-3-ylmethylamino)-1H-pyrimidine-5-carbonitrile;hydrochloride |
InChI |
InChI=1S/C12H11N5O.ClH/c1-8-16-11(10(5-13)12(18)17-8)15-7-9-3-2-4-14-6-9;/h2-4,6H,7H2,1H3,(H2,15,16,17,18);1H |
InChI 键 |
AVVVYDOYYJBULZ-UHFFFAOYSA-N |
SMILES |
CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2.Cl |
手性 SMILES |
CC1=NC(=O)C(=C(N1)NCC2=CN=CC=C2)C#N.Cl |
规范 SMILES |
CC1=NC(=C(C(=O)N1)C#N)NCC2=CN=CC=C2.Cl |
外观 |
Solid powder |
纯度 |
>98% (or refer to the Certificate of Analysis) |
保质期 |
>3 years if stored properly |
溶解度 |
Soluble in DMSO |
储存 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同义词 |
Pelrinone hydrochloride |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。